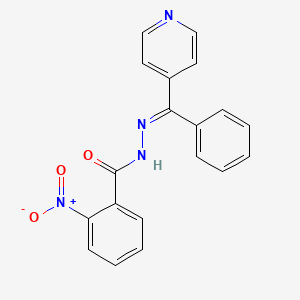
Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- is a complex organic compound characterized by its unique molecular structure. It consists of 14 hydrogen atoms, 19 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms
Preparation Methods
The synthesis of Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- typically involves the reaction of hydrazides with suitable aldehydes or ketones. One effective method is the mechanochemical approach, which combines the reactants in the presence of a catalyst under controlled conditions . This method is advantageous due to its efficiency and the high purity of the resulting product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product quality.
Chemical Reactions Analysis
Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and aromatic rings play a crucial role in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- can be compared with other hydrazide derivatives, such as:
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
Nicotinic acid hydrazide: Used in the synthesis of various organic compounds.
2-aminobenzoic acid hydrazide: Utilized in the preparation of heterocyclic compounds.
The uniqueness of Benzhydrazide, 2-nitro-N2-(phenyl)(4-pyridyl)methylene- lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-nitro-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-8-4-5-9-17(16)23(25)26)22-21-18(14-6-2-1-3-7-14)15-10-12-20-13-11-15/h1-13H,(H,22,24)/b21-18+ |
InChI Key |
MKBUHDVZKIGBCB-DYTRJAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















